molecular formula C8H15Cl B14140200 (E)-4-Chloro-4-octene CAS No. 10124-70-6

(E)-4-Chloro-4-octene

Cat. No.: B14140200
CAS No.: 10124-70-6
M. Wt: 146.66 g/mol
InChI Key: YOZURJHSPCKCEV-BQYQJAHWSA-N
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Description

(E)-4-Chloro-4-octene is an organic compound characterized by the presence of a chlorine atom and a double bond within its carbon chain The “E” notation indicates that the chlorine atom and the longest carbon chain are on opposite sides of the double bond, following the Cahn-Ingold-Prelog priority rules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Chloro-4-octene typically involves the chlorination of 4-octene. One common method is the addition of chlorine to 4-octene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be represented as follows:

4-Octene+Cl2This compound\text{4-Octene} + \text{Cl}_2 \rightarrow \text{this compound} 4-Octene+Cl2​→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired (E)-isomer.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Chloro-4-octene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the double bond.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to form epoxides.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Addition: Formation of dihalides, alkanes, or other addition products.

    Oxidation: Formation of epoxides or other oxidized derivatives.

Scientific Research Applications

(E)-4-Chloro-4-octene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-Chloro-4-octene involves its interaction with various molecular targets. The chlorine atom and double bond confer reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways, such as enzyme activity and receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-Chloro-4-octene: The Z-isomer where the chlorine atom and the longest carbon chain are on the same side of the double bond.

    4-Chloro-1-octene: A positional isomer with the chlorine atom at a different position on the carbon chain.

    4-Octene: The parent hydrocarbon without the chlorine atom.

Uniqueness

(E)-4-Chloro-4-octene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

10124-70-6

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

(E)-4-chlorooct-4-ene

InChI

InChI=1S/C8H15Cl/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3/b8-7+

InChI Key

YOZURJHSPCKCEV-BQYQJAHWSA-N

Isomeric SMILES

CCC/C=C(\CCC)/Cl

Canonical SMILES

CCCC=C(CCC)Cl

Origin of Product

United States

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